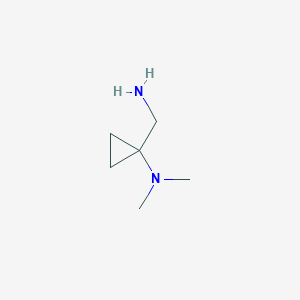

1-(氨基甲基)-N,N-二甲基环丙-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amines are a class of organic compounds that contain nitrogen as a functional group. The general structure of an amine is derived from ammonia (NH3) and includes a nitrogen atom attached to one or more alkyl or aryl groups . The compound you mentioned seems to be a type of cyclopropane derivative, which is a type of cyclic hydrocarbon with a three-membered ring .

Synthesis Analysis

The synthesis of amines and cyclopropane derivatives can involve various methods. For instance, primary alkyl amines can be synthesized through aliphatic deamination chemistry . Cyclopropane derivatives can be synthesized from corresponding precursors through reactions involving catalysts .Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms or organic substituents. In the case of cyclopropane derivatives, the structure involves a three-membered carbon ring .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including substitution, cross-coupling, and photocatalyzed transformations . Cyclopropane derivatives can also participate in various reactions, depending on the functional groups attached to the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines, for example, can exhibit varying degrees of polarity and reactivity depending on their structure .科学研究应用

胺衍生物合成: 1-(氨基甲基)-N,N-二甲基环丙-1-胺用于新型胺和氨基酸的合成。Kozhushkov 等人(2010 年)的工作涉及制备新的 1,1-二甲基炔丙胺替代物,如 1-乙炔基环丙胺,以及它们随后转化为新的乙炔基延伸的 1-氨基环丙烷羧酸,突出了该化合物在创新合成工艺中的作用 Kozhushkov 等人.

氨基酸衍生物的保护基团: 该化合物用作非环氨基酸衍生物合成中的保护基团,展示了其在有机合成中的多功能性。Tayama 等人(2012 年)展示了使用 1,2-二甲氧基-4,5-二亚甲基作为非环氨基酸衍生物的新保护基团,表明该化合物在合成操作期间保护敏感官能团中的效用 Tayama 等人.

二胺的化学酶促合成: 该化合物已用于基于对映纯宝石二甲基化环丙烷的 C2 对称二胺的化学酶促合成。Feng 等人(2006 年)从生物转化过程中成功获得了对映纯二甲基化环丙烷甲酰胺和环丙烷羧酸,说明了其在化学酶促过程中生产手性胺的潜力 Feng 等人.

A2-腺苷受体的拮抗剂: 该化合物在 A2-腺苷受体的强效拮抗剂的合成中发挥了作用,表明其在药物化学中对于治疗剂的开发具有相关性。Jacobson 等人(1987 年)合成了 1,3-二烷基黄嘌呤的羧酸同系物的酰胺衍生物,探索了有利于 A2 活性的结构特征和官能团 Jacobson 等人.

NMDA 受体拮抗剂的合成: Shuto 等人(1995 年)合成了 (+/-)-(Z)-2-(氨基甲基)-1-苯基环丙烷甲酰胺的衍生物,包括米那普兰及其衍生物,作为 NMDA 受体拮抗剂。这项研究突出了该化合物在针对神经系统的药物合成的潜力 Shuto 等人.

基于生物质的胺的合成: Pera‐Titus 和 Shi(2014 年)讨论了基于生物质的醇的催化胺化,强调了该化合物在可持续化学中的相关性及其在生物基胺合成中的潜力 Pera‐Titus 等人.

结构明确配合物的合成: 该化合物用于合成结构明确的氨基甲基环钯配合物,证明了其在有机金属化学领域的适用性。Zhang 等人(2021 年)详细介绍了由这些配合物指导的催化反应,提供了对其在含氮分子的合成中的应用的见解,并强调了结构理解在反应设计中的重要性 Zhang 等人.

作用机制

Target of Action

1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine, also known as Gabapentin, primarily targets the α2δ-1 subunit of voltage-gated calcium channels . These channels play a crucial role in the transmission of signals in nerve cells, and by interacting with these targets, Gabapentin can influence the activity of these cells .

Mode of Action

The interaction of 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine with its targets results in the decrease of calcium channel activity . This leads to a reduction in the release of excitatory neurotransmitters, which in turn reduces neuronal excitability and the perception of pain .

Biochemical Pathways

The drug’s ability to bind to the α2δ-1 subunit of voltage-gated calcium channels suggests that it may influence calcium-dependent processes in neurons .

Pharmacokinetics

The pharmacokinetic properties of 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine include a bioavailability of 27–60%, which is inversely proportional to dose . Its elimination half-life is approximately 5 to 7 hours . These properties impact the drug’s bioavailability and determine the dosing regimen for therapeutic use.

Result of Action

The molecular and cellular effects of 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine’s action include a decrease in neuronal excitability and a reduction in the perception of pain . This is achieved through the drug’s interaction with voltage-gated calcium channels, leading to a decrease in the release of excitatory neurotransmitters .

Action Environment

The action, efficacy, and stability of 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach, with a high-fat meal increasing its bioavailability . Additionally, the drug’s elimination can be affected by renal function, with lower doses recommended in those with kidney disease .

安全和危害

属性

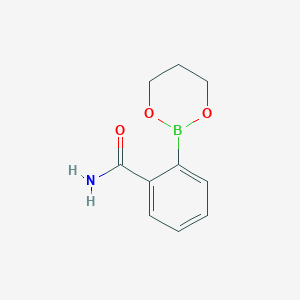

IUPAC Name |

1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8(2)6(5-7)3-4-6/h3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCITTXIQCCPLRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine | |

CAS RN |

176445-82-2 |

Source

|

| Record name | 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2579450.png)

![(3-Fluoropyridin-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2579456.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2579457.png)

![6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2579458.png)

![2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579461.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2579466.png)